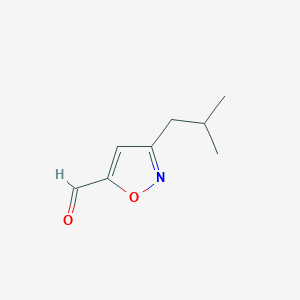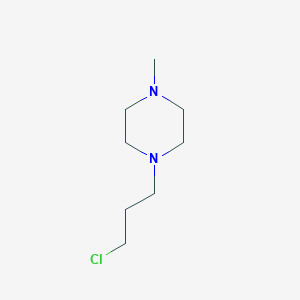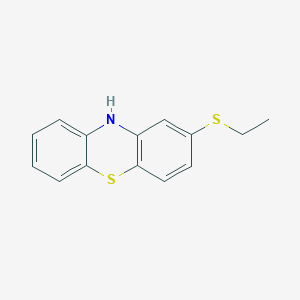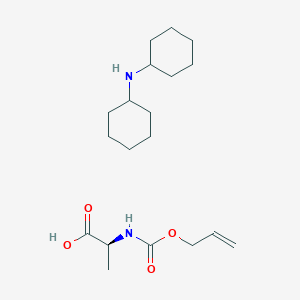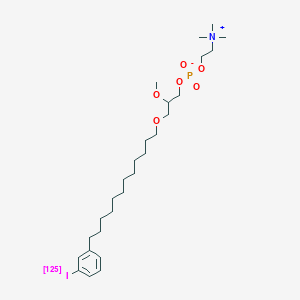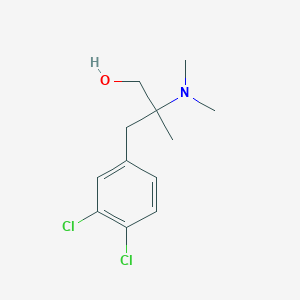
Cericlamine
Overview
Description
Cericlamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of cerium-based metal-organic frameworks (MOFs) and has been synthesized using various methods.
Scientific Research Applications
Cericlamine has been extensively studied for its potential applications in various fields, including catalysis, gas storage, and drug delivery. In the field of catalysis, cericlamine has shown promising results as a catalyst for the synthesis of organic compounds. In gas storage, cericlamine has been used as a potential candidate for the storage of hydrogen and methane. In drug delivery, cericlamine has shown potential as a carrier for the targeted delivery of drugs to specific tissues.
Mechanism Of Action
The mechanism of action of cericlamine is not fully understood. However, it is believed that cericlamine interacts with specific receptors in the body, leading to the activation of various signaling pathways. This activation can result in the modulation of cellular processes, including gene expression, protein synthesis, and cell differentiation.
Biochemical And Physiological Effects
Cericlamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that cericlamine can inhibit the growth of cancer cells and induce apoptosis. Additionally, cericlamine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of cericlamine is its high stability, making it an ideal candidate for use in various laboratory experiments. Additionally, cericlamine has shown good biocompatibility, making it a potential candidate for use in biomedical applications. However, one of the main limitations of cericlamine is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of cericlamine. One potential direction is the development of new synthesis methods that can improve the yield and purity of cericlamine. Another direction is the investigation of the potential therapeutic applications of cericlamine in various diseases, including cancer and inflammatory diseases. Additionally, the use of cericlamine as a carrier for the delivery of drugs to specific tissues is an area of research that has significant potential.
properties
CAS RN |
112922-55-1 |
|---|---|
Product Name |
Cericlamine |
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3 |
InChI Key |
FWYRGHMKHZXXQX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |
synonyms |
2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol cericlamine JO 1017 JO-1017 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

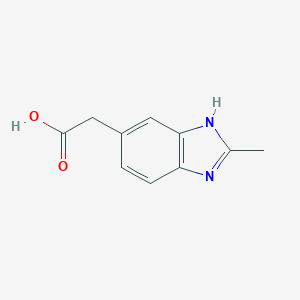
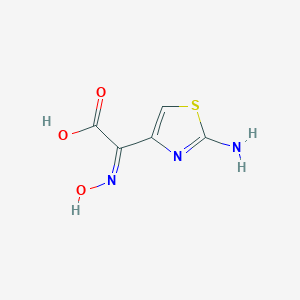
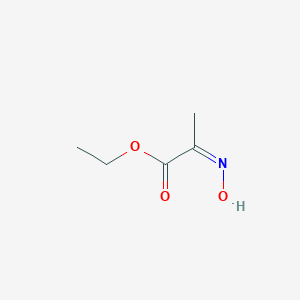
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
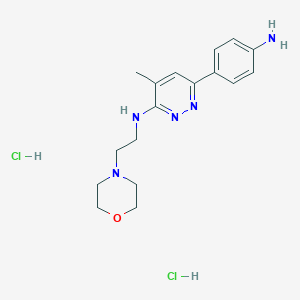
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
